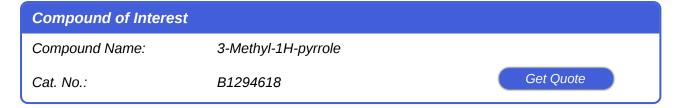


Spectroscopic Profile of 3-Methyl-1H-pyrrole: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methyl-1H-pyrrole** (CAS No: 616-43-3), a key heterocyclic organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the structural elucidation, identification, and quality control of **3-Methyl-1H-pyrrole** in research and development settings.

Spectroscopic Data Summary

The empirical formula of **3-Methyl-1H-pyrrole** is C₅H₇N, with a molecular weight of 81.12 g/mol . The spectroscopic data presented below has been sourced from the Spectral Database for Organic Compounds (SDBS), a reliable repository of chemical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Spectroscopic Data



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.62	br s	1H	N-H	_
6.55	m	1H	H-5	_
6.42	m	1H	H-2	_
5.92	m	1H	H-4	_
2.21	S	3H	СН₃	

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
122.9	C-2
118.0	C-5
116.1	C-3
106.6	C-4
12.6	CH₃

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is highly effective for identifying the functional groups present in a compound.

IR Absorption Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3381	Strong, Broad	N-H Stretch
3100-2800	Medium	C-H Stretch (Aromatic & Aliphatic)
1560	Medium	C=C Stretch (Pyrrole Ring)
1460	Medium	CH₃ Bend
1080	Strong	C-N Stretch
770	Strong	C-H Out-of-plane Bend

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
81	100	[M]+ (Molecular Ion)
80	50	[M-H]+
54	25	[M-HCN]+
53	30	[C ₄ H ₅] ⁺
39	20	[C ₃ H ₃] ⁺

Experimental Protocols

The following are the experimental conditions under which the spectroscopic data for **3-Methyl-1H-pyrrole** were acquired, as reported by the Spectral Database for Organic Compounds (SDBS).



NMR Spectroscopy

• Instrument: JEOL EX-90

• Solvent: CDCl3 (Deuterated Chloroform)

• Reference: Tetramethylsilane (TMS)

• ¹H NMR Frequency: 90 MHz

• ¹³C NMR Frequency: 22.5 MHz

• Temperature: Ambient

IR Spectroscopy

Instrument: JASCO Corporation, FT/IR-410

Method: KBr Pellet

• Resolution: 4 cm⁻¹

Mass Spectrometry

• Instrument: JEOL JMS-01SG-2

• Ionization Method: Electron Ionization (EI)

• Ionization Energy: 75 eV

Data Interpretation and Visualization

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for **3-Methyl-1H-pyrrole**.

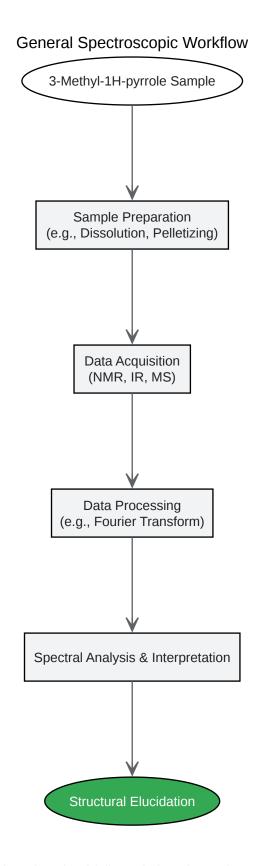


Spectroscopic Analysis of 3-Methyl-1H-pyrrole 3-Methyl-1H-pyrrole Proton Environment Carbon Skeleton Functional Groups Molecular Weight & Fragmentation NMR Spectroscopy IR Spectroscopy Infrared Mass Spectrometry Mass Spectrometry

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Caption: Relationship between spectroscopic techniques and molecular information.





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Caption: A generalized workflow for spectroscopic analysis.







To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyl-1H-pyrrole: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294618#spectroscopic-data-for-3-methyl-1h-pyrrole-nmr-ir-mass-spec]

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